molecular formula C24H31N3O3 B2708470 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine CAS No. 2034365-45-0

1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine

Cat. No.: B2708470
CAS No.: 2034365-45-0
M. Wt: 409.53
InChI Key: OYLCKWRSCHWVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine is a complex organic molecule that features a piperazine ring, a pyridine ring, and a tetrahydropyran moiety

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it is studied for its potential interactions with various biological targets, including receptors and enzymes.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Attachment of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the piperazine ring with 2,5-dimethylphenyl halide in the presence of a base.

    Synthesis of the Pyridine Derivative: The pyridine ring is synthesized separately, often starting from 4-hydroxypyridine, which is then alkylated with tetrahydro-2H-pyran-4-yl methanol.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridine derivative using a suitable coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Piperidine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridine ring can bind to various enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(methoxy)pyridin-4-yl)methanone
  • (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(ethoxy)pyridin-4-yl)methanone

Uniqueness

The presence of the tetrahydro-2H-pyran-4-yl moiety in 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain biological targets compared to similar compounds.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-18-3-4-19(2)22(15-18)26-9-11-27(12-10-26)24(28)21-5-8-25-23(16-21)30-17-20-6-13-29-14-7-20/h3-5,8,15-16,20H,6-7,9-14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLCKWRSCHWVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.